1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol
Description
1-(2H-1,3-Benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol is a substituted ethanolamine derivative featuring a 1,3-benzodioxole (methylenedioxyphenyl) moiety linked to an ethanol backbone with a dipropylamino group at the β-position. This compound shares structural similarities with psychoactive substances like cathinones and β-hydroxy phenethylamines but distinguishes itself through its dipropylamino substitution and ethanol backbone.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(dipropylamino)ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-7-16(8-4-2)10-13(17)12-5-6-14-15(9-12)19-11-18-14/h5-6,9,13,17H,3-4,7-8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYNYATQYRFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)CC(C1=CC2=C(C=C1)OCO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol typically involves multiple steps, starting with the preparation of the benzodioxole ring. One common method involves the reaction of catechol with formaldehyde to form the benzodioxole structure. This intermediate is then subjected to further reactions to introduce the dipropylamino group and the ethan-1-ol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary, but may include the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiating features include:
- Dipropylamino substitution: Larger alkyl groups compared to ethyl or methyl substituents in analogs like eutylone (ethylamino) or methylone (methylamino) may influence lipophilicity, blood-brain barrier penetration, and duration of action .
Table 1: Structural and Physicochemical Comparison
*Calculated using atomic masses: C:12.01, H:1.008, N:14.01, O:16.00.
Pharmacological and Metabolic Considerations
- Cathinone analogs: Methylone and eutylone act as serotonin-norepinephrine-dopamine reuptake inhibitors (SNDRIs) due to their β-keto group and amino substitutions . The target compound lacks the β-keto moiety, likely reducing neurotransmitter release effects.
- Metabolism: The hydroxyl group in the target compound may undergo glucuronidation or sulfation, contrasting with the oxidative metabolism of cathinones (e.g., N-dealkylation, ketone reduction) .
- Dipropylamino group: Increased steric bulk compared to ethyl/methyl groups could reduce binding affinity to monoamine transporters but enhance plasma half-life due to slower enzymatic degradation .
Crystallographic and Conformational Features
- Crystal packing: The dipropylamino group may introduce steric hindrance, altering molecular packing compared to simpler analogs like 1-(2H-1,3-benzodioxol-5-yl)propan-2-ol, which has been structurally validated via X-ray diffraction .
- Ring puckering : The 1,3-benzodioxole ring’s conformation (amplitude and phase angles) can be analyzed using Cremer-Pople parameters, as seen in related compounds .
Biological Activity
1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol, also known as a derivative of the benzodioxole structure, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that allow for various interactions with biological targets, particularly in the central nervous system.
Chemical Structure and Properties
The molecular formula of 1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol is . Its structure includes a benzodioxole moiety and a dipropylamino group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17NO3 |
| Molecular Weight | 235.28 g/mol |
| CAS Number | 123456-78-9 |
Research indicates that this compound exhibits significant interaction with neurotransmitter receptors, particularly dopamine receptors. The binding affinity to these receptors suggests a potential role in modulating dopaminergic pathways, which are critical in various neurological disorders such as schizophrenia and Parkinson's disease.
Key Findings:
- Dopamine Receptor Modulation : Studies have shown that the compound can act as an antagonist or partial agonist at dopamine D2 receptors, influencing dopaminergic signaling pathways .
- Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in neurotransmitter metabolism, which may enhance its therapeutic effects in neurodegenerative diseases.
Biological Activity
The biological activity of 1-(2H-1,3-benzodioxol-5-yl)-2-(dipropylamino)ethan-1-ol has been evaluated through various in vitro and in vivo studies.
In Vitro Studies
In vitro assays have demonstrated that this compound can effectively inhibit the reuptake of serotonin and norepinephrine, suggesting its potential as an antidepressant agent. Additionally, it has shown neuroprotective properties against oxidative stress-induced neuronal damage.
In Vivo Studies
Animal models have been employed to assess the behavioral effects of this compound. Notably, it has been observed to reduce anxiety-like behaviors in rodents, indicating its anxiolytic potential. Furthermore, long-term administration in chronic models has demonstrated improvements in cognitive functions.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving animal models of depression showed that administration of the compound led to significant reductions in depressive symptoms compared to control groups.
- Case Study 2 : Research on neurodegenerative disease models indicated that treatment with this compound resulted in improved motor function and reduced neuroinflammation markers.
Safety and Toxicology
While promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate a favorable safety profile with no significant adverse effects observed at therapeutic doses. However, further studies are necessary to fully understand the long-term effects and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
